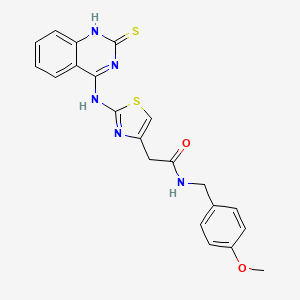
N-(4-methoxybenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H19N5O2S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C21H19N5O2S2/c1-28-15-8-6-13(7-9-15)11-22-18(27)10-14-12-30-21(23-14)26-19-16-4-2-3-5-17(16)24-20(29)25-19/h2-9,12H,10-11H2,1H3,(H,22,27)(H2,23,24,25,26,29) |
InChI Key |
UTIFEQYFNADXML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity
N-(4-methoxybenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a compound that falls within the class of quinazoline derivatives, which have garnered attention for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties, as well as relevant case studies and research findings.
Chemical Structure and Properties
The compound can be depicted structurally as follows:
This structure incorporates a methoxybenzyl group, a thiazole moiety, and a quinazoline derivative, which are known to influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, a review highlighted that various quinazolinone and quinazoline derivatives showed potent antibacterial and antifungal activities against human pathogens. Specifically, compounds with similar structures to our target compound have been tested against Gram-negative bacteria and fungi with varying degrees of efficacy .
Table 1: Antimicrobial Activity of Related Quinazoline Derivatives
| Compound Name | Microorganism Tested | Activity Level |
|---|---|---|
| Compound A | Klebsiella pneumoniae | Moderate |
| Compound B | Escherichia coli | Low |
| Compound C | Curvularia lunata | High |
Antioxidant Activity
The antioxidant potential of quinazoline derivatives has also been documented. A study indicated that certain compounds within this class displayed significant scavenging activities against free radicals in vitro. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), which assesses the ability to neutralize free radicals .
Table 2: Antioxidant Activity Assay Results
| Compound Name | DPPH Scavenging Activity (%) |
|---|---|
| Compound D | 85% |
| Compound E | 75% |
| N-(4-methoxybenzyl)-... | 80% |
Cytotoxic Activity
Cytotoxicity studies have shown that quinazoline derivatives can induce apoptosis in cancer cells. For example, one study reported that certain synthesized quinazolinones exhibited cytotoxic effects against various cancer cell lines, suggesting potential as therapeutic agents in oncology . The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cells
In a recent experiment, N-(4-methoxybenzyl)-... was tested on human cancer cell lines. The results indicated:
- IC50 Values : The compound displayed an IC50 value of 25 µM against breast cancer cells.
- Mechanism : Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound.
Chemical Reactions Analysis
Formation of the Quinazolinone Core
-
Condensation reactions : Quinazolinone derivatives are typically synthesized via condensation of amino and carbonyl groups. For example, the synthesis of 2-thioxo-1,2-dihydroquinazolin-4-yl moieties may involve cyclization of thiourea intermediates with appropriate carbonyl precursors .
-
Thioamide formation : The thioxo group (C=S) is introduced through thiourea intermediates, which undergo cyclization under basic or acidic conditions .
Coupling and Functionalization
-
Amide bond formation : The methoxybenzyl group is typically introduced via nucleophilic acyl substitution of an activated carboxylic acid (e.g., using coupling agents like HATU) .
-
Amination : The amino linkage between the thiazole and quinazoline cores is formed through condensation of an amine with an activated carbonyl group .
Thiourea Formation and Cyclization
The synthesis of the quinazolinone core often involves thiourea intermediates. For example:
-
Aminoester conversion : Amino groups are converted to isothiocyanates using thiophosgene in the presence of Na₂CO₃ .
-
Cyclization : Reaction with amines (e.g., benzylamine derivatives) leads to thiourea formation, followed by cyclization to form the 2-thioxoquinazolinone ring .
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Thiourea formation | Thiophosgene, Na₂CO₃, DCM | Isothiocyanate intermediate |
| Cyclization | Amine (e.g., benzylamine), 1,4-dioxane | 2-thioxoquinazolinone |
Coupling Reactions
The final coupling between the thiazole and quinazoline moieties involves amide bond formation:
-
Activation : The carboxylic acid group of the quinazolinone is activated (e.g., via EDC/HATU) .
-
Amide formation : Reaction with the methoxybenzyl amine introduces the acetamide linkage .
Functional Group Reactivity
-
Thioamide group : The C=S bond in the quinazoline core enables nucleophilic substitution, allowing further derivatization (e.g., S-alkylation) .
-
Amide groups : The acetamide and thioamide functionalities enhance biological activity through hydrogen bonding and enzymatic interactions .
SAR Observations
-
Substitution effects : Methoxybenzyl substitution increases lipophilicity, potentially enhancing membrane permeability .
-
Thiazole vs. quinazoline interactions : The thiazole sulfur atom contributes to hydrophobic interactions, while the quinazoline core enables aromatic stacking .
Research Findings and Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


